molecular formula C16H26N4O2S B6587863 N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide CAS No. 1235664-45-5

N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide

Cat. No. B6587863
CAS RN: 1235664-45-5
M. Wt: 338.5 g/mol
InChI Key: IMRCNNQAVMGMOW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The presence of a carbamoyl group suggests it might have bioactive properties, but without specific studies on this compound, it’s hard to say for sure .

Mechanism of Action

The mechanism of action of N-t-BOC-PIP-COOH is not fully understood. However, it is believed to work by binding to the enzyme dihydrofolate reductase, which is involved in the synthesis of purines and pyrimidines. This binding inhibits the enzyme, thus preventing the synthesis of these molecules. In addition, N-t-BOC-PIP-COOH has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. The binding of N-t-BOC-PIP-COOH to COX-2 inhibits the enzyme, thus preventing the synthesis of prostaglandins.
Biochemical and Physiological Effects
N-t-BOC-PIP-COOH has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of purines and pyrimidines. In addition, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of these enzymes can lead to a decrease in the synthesis of purines and pyrimidines, as well as a decrease in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

N-t-BOC-PIP-COOH is a versatile compound that has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of applications. It has also been shown to have a number of biochemical and physiological effects. However, there are some limitations to the use of N-t-BOC-PIP-COOH in laboratory experiments. It is relatively expensive, and the synthesis of the compound can be difficult and time-consuming. In addition, the effects of the compound on biochemical and physiological processes are not fully understood.

Future Directions

N-t-BOC-PIP-COOH has a number of potential future applications. It could be used in the development of novel drugs, as well as in the synthesis of peptides and peptidomimetics. In addition, further research could be conducted to better understand the biochemical and physiological effects of N-t-BOC-PIP-COOH, and to develop more efficient synthesis methods. Finally, N-t-BOC-PIP-COOH could be used to develop new therapeutic agents, such as inhibitors of dihydrofolate reductase and cyclooxygenase-2.

Synthesis Methods

N-t-BOC-PIP-COOH can be synthesized from the reaction of tert-butyl isocyanate and piperidine-1-carboxylic acid in the presence of a base, such as pyridine or triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually heated to temperatures between 80 and 100°C. The reaction is typically complete after several hours and yields a white solid product.

Scientific Research Applications

N-t-BOC-PIP-COOH has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of peptides and peptidomimetics, as well as in the development of novel drugs. It has also been used as an inhibitor of the enzyme dihydrofolate reductase, a key enzyme in the synthesis of purines and pyrimidines. In addition, N-t-BOC-PIP-COOH has been used in the synthesis of cyclic peptides and peptidomimetics, and as a substrate for the enzyme cyclooxygenase-2 (COX-2).

properties

IUPAC Name

N-tert-butyl-4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-16(2,3)19-15(22)20-8-6-12(7-9-20)11-17-14(21)18-13-5-4-10-23-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRCNNQAVMGMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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